molecular formula C6H14BrNO B2956384 1-Amino-3,3-dimethyl-butan-2-one hydrobromide CAS No. 77428-85-4

1-Amino-3,3-dimethyl-butan-2-one hydrobromide

Cat. No.: B2956384
CAS No.: 77428-85-4
M. Wt: 196.088
InChI Key: LIYUMCZYZHRIML-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethyl-butan-2-one hydrobromide is an organic compound with the molecular formula C6H14BrNO. It is a derivative of butanone, featuring an amino group and a dimethyl substitution at the third carbon. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,3-dimethyl-butan-2-one hydrobromide can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with ammonia in the presence of a hydrobromic acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and subsequent purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-dimethyl-butan-2-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

1-Amino-3,3-dimethyl-butan-2-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3,3-dimethyl-butan-2-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3,3-dimethyl-butan-2-one hydrochloride
  • 1-Amino-3,3-dimethyl-butan-2-one sulfate
  • 1-Amino-3,3-dimethyl-butan-2-one acetate

Uniqueness

1-Amino-3,3-dimethyl-butan-2-one hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications.

Properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.BrH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUMCZYZHRIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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